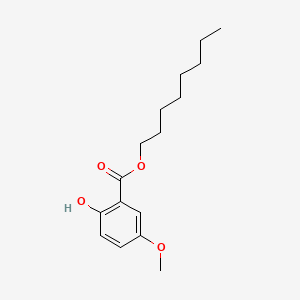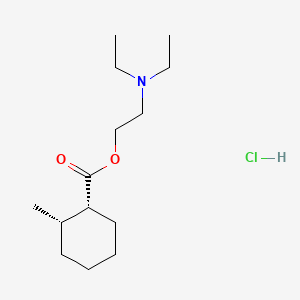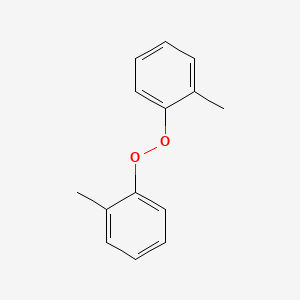
Bis(o-tolyl) peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(o-tolyl) peroxide: is an organic compound with the molecular formula C14H14O2 . It is a type of peroxide, characterized by the presence of a peroxide bond (O-O) between two o-tolyl groups. This compound is known for its applications in organic synthesis and as an initiator in polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions: Bis(o-tolyl) peroxide can be synthesized through the oxidation of o-tolyl compounds. One common method involves the reaction of o-tolyl magnesium bromide with hydrogen peroxide in the presence of a catalyst. The reaction typically takes place in an organic solvent such as ether or tetrahydrofuran (THF) at low temperatures to prevent decomposition of the peroxide bond.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous side reactions.
化学反応の分析
Types of Reactions: Bis(o-tolyl) peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to form o-tolyl alcohols.
Substitution: The peroxide bond can be cleaved, leading to substitution reactions where the o-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and organic peroxides. The reactions are typically carried out at low temperatures to maintain the stability of the peroxide bond.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Catalysts such as transition metal complexes can facilitate the cleavage of the peroxide bond, allowing for substitution reactions.
Major Products:
Oxidation: o-Tolyl alcohols and ketones.
Reduction: o-Tolyl alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry: Bis(o-tolyl) peroxide is widely used as an initiator in polymerization reactions, particularly in the production of polystyrene and other vinyl polymers. Its ability to generate free radicals makes it an effective catalyst for initiating chain reactions in polymer synthesis.
Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of oxidative stress on cells. It helps in understanding the mechanisms of cell damage and the role of antioxidants in protecting cells from oxidative damage.
Industry: In the industrial sector, this compound is used as a curing agent for resins and as a cross-linking agent in the production of rubber and plastics. Its ability to initiate polymerization reactions makes it valuable in the manufacturing of various polymer-based materials.
作用機序
The mechanism of action of bis(o-tolyl) peroxide involves the cleavage of the peroxide bond to form two o-tolyl radicals. These radicals can then interact with other molecules, initiating a chain reaction. In polymerization reactions, the radicals react with monomers to form polymer chains. In biological systems, the radicals can cause oxidative damage to cellular components, leading to cell death or dysfunction.
類似化合物との比較
Benzoyl peroxide: Similar to bis(o-tolyl) peroxide, benzoyl peroxide is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Di-tert-butyl peroxide: Another peroxide compound used as a radical initiator in polymerization reactions.
Cumene hydroperoxide: Used as an initiator in polymerization and as an oxidizing agent in organic synthesis.
Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its ability to generate o-tolyl radicals makes it particularly useful in the production of polymers and in studies of oxidative stress.
特性
CAS番号 |
35112-60-8 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
1-methyl-2-(2-methylphenyl)peroxybenzene |
InChI |
InChI=1S/C14H14O2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChIキー |
FFHGJCBXRQUCED-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OOC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


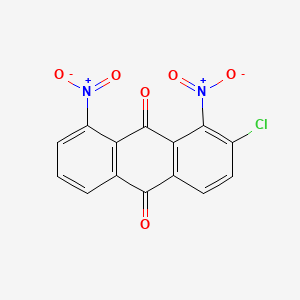
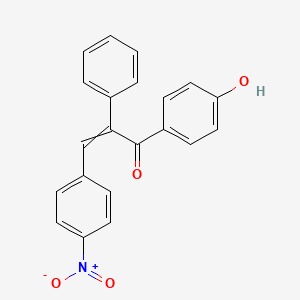
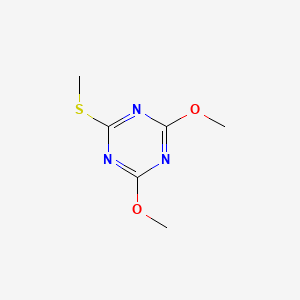

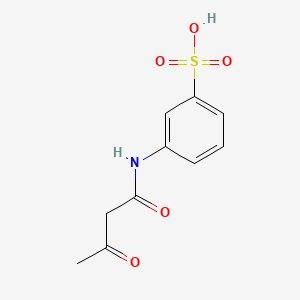
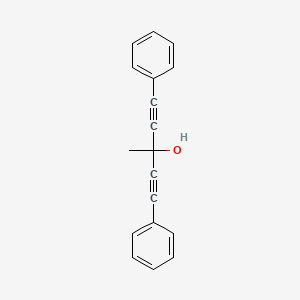


![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)

